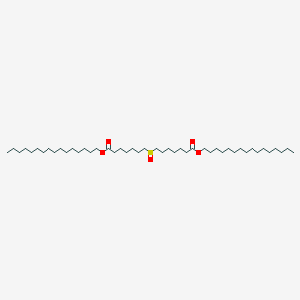
Dihexadecyl 7,7'-sulfinyldiheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexadecyl 7,7’-sulfinyldiheptanoate is a synthetic compound known for its unique chemical structure and properties It is an ester derivative of heptanoic acid, featuring two long hexadecyl chains and a sulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihexadecyl 7,7’-sulfinyldiheptanoate typically involves the esterification of heptanoic acid with hexadecanol in the presence of a sulfinylating agent. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Organic solvents like toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of Dihexadecyl 7,7’-sulfinyldiheptanoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and reactant flow rates) is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Dihexadecyl 7,7’-sulfinyldiheptanoate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, alcohols
Major Products Formed
Oxidation: Dihexadecyl 7,7’-sulfonylbisheptanoate
Reduction: Dihexadecyl 7,7’-sulfidebisheptanoate
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Dihexadecyl 7,7’-sulfinyldiheptanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and sulfinylation reactions.
Biology: Investigated for its potential as a surfactant in biological systems, aiding in the formation of micelles and liposomes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to form stable vesicles.
Industry: Utilized in the formulation of cosmetics and personal care products as an emulsifying agent.
Mechanism of Action
The mechanism of action of Dihexadecyl 7,7’-sulfinyldiheptanoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Similar Compounds
- Dihexadecyl phosphate
- Dihexadecyl disulfide
- Cetyl palmitate
Uniqueness
Dihexadecyl 7,7’-sulfinyldiheptanoate is unique due to its sulfinyl group, which imparts distinct chemical reactivity compared to similar compounds like dihexadecyl phosphate and dihexadecyl disulfide. The presence of the sulfinyl group allows for specific oxidation and reduction reactions that are not possible with other similar compounds.
Conclusion
Dihexadecyl 7,7’-sulfinyldiheptanoate is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
CAS No. |
61549-08-4 |
|---|---|
Molecular Formula |
C46H90O5S |
Molecular Weight |
755.3 g/mol |
IUPAC Name |
hexadecyl 7-(7-hexadecoxy-7-oxoheptyl)sulfinylheptanoate |
InChI |
InChI=1S/C46H90O5S/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-35-41-50-45(47)39-33-27-31-37-43-52(49)44-38-32-28-34-40-46(48)51-42-36-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3 |
InChI Key |
PRJMPYSNUMNYQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCS(=O)CCCCCCC(=O)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















